molecular formula C7H13N B1501292 2-Isopropyl-2,5-dihydro-1H-pyrrole CAS No. 756476-29-6

2-Isopropyl-2,5-dihydro-1H-pyrrole

Cat. No.: B1501292
CAS No.: 756476-29-6
M. Wt: 111.18 g/mol
InChI Key: VPBZZPRTEVQRDI-UHFFFAOYSA-N
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Description

2-Isopropyl-2,5-dihydro-1H-pyrrole is a useful research compound. Its molecular formula is C7H13N and its molecular weight is 111.18 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-propan-2-yl-2,5-dihydro-1H-pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N/c1-6(2)7-4-3-5-8-7/h3-4,6-8H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPBZZPRTEVQRDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C=CCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50672453
Record name 2-(Propan-2-yl)-2,5-dihydro-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50672453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

756476-29-6
Record name 2-(Propan-2-yl)-2,5-dihydro-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50672453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Significance of Dihydropyrrole Scaffolds in Organic and Medicinal Chemistry

Dihydropyrrole scaffolds, also known as pyrrolines, are five-membered nitrogen-containing heterocyclic compounds that serve as crucial building blocks in the synthesis of a wide array of more complex molecules. Their structural significance is underscored by their presence in numerous natural products and biologically active compounds. The pyrrole (B145914) ring system is a "privileged scaffold," meaning it can bind to multiple receptors with high affinity, making it a valuable framework in drug discovery. rsc.org

In organic chemistry, dihydropyrroles are versatile intermediates. They can be readily converted into pyrrolidines, which are common motifs in many biologically relevant molecules, including alkaloids and amino acids. researchgate.net The development of synthetic methods to create substituted dihydropyrroles with high stereoselectivity is an active area of research, as the spatial arrangement of atoms is often critical to a molecule's function.

The medicinal chemistry applications of pyrrole-based structures are extensive. Compounds containing the pyrrole or dihydropyrrole nucleus exhibit a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. rsc.orgresearchgate.net For instance, the well-known drug Atorvastatin, used for lowering cholesterol, features a pyrrole core. researchgate.net The ability to modify the dihydropyrrole scaffold at various positions allows medicinal chemists to fine-tune the pharmacological properties of a molecule, leading to the development of new therapeutic agents. nih.govnih.gov

Overview of Key Research Areas and Interdisciplinary Relevance

The study of 2-Isopropyl-2,5-dihydro-1H-pyrrole and its analogs extends beyond pure synthetic chemistry, finding relevance in several interdisciplinary fields.

Natural Product Synthesis: Dihydropyrrole derivatives are key intermediates in the total synthesis of various natural products, particularly alkaloids. The ability to construct these scaffolds with specific stereochemistry is paramount for replicating the complex architectures found in nature. nih.gov

Catalysis: Pyrrole-containing compounds can act as ligands for metal catalysts, influencing the reactivity and selectivity of chemical reactions. Research into new pyrrole-based ligands contributes to the development of more efficient and sustainable chemical processes.

Materials Science: Pyrrole-based polymers, such as polypyrrole, are conductive materials with applications in electronics, sensors, and energy storage. While not directly related to this compound, the fundamental understanding of pyrrole (B145914) chemistry is essential for advancing this field.

The interdisciplinary nature of research on dihydropyrrole scaffolds highlights their fundamental importance in molecular science. The insights gained from studying compounds like this compound contribute to a deeper understanding of chemical reactivity, biological activity, and the development of new functional molecules.

An in-depth analysis of the synthetic pathways leading to this compound reveals a variety of sophisticated chemical strategies. These methods range from the de novo construction of the heterocyclic ring to the modification of key intermediate structures. The following article details these methodologies, adhering to a structured exploration of modern synthetic organic chemistry techniques.

Structure Elucidation and Spectroscopic Characterization of 2 Isopropyl 2,5 Dihydro 1h Pyrrole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. A combination of one-dimensional and two-dimensional NMR experiments provides detailed information about the chemical environment, connectivity, and spatial relationships of the atoms within the 2-Isopropyl-2,5-dihydro-1H-pyrrole molecule.

One-Dimensional NMR (¹H NMR, ¹³C NMR) Analysis

One-dimensional NMR spectra offer primary insights into the structure of a molecule by identifying the different types of protons and carbons present.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton environment. The chemical shifts are influenced by the electron density around the protons and their proximity to the nitrogen atom and the double bond. The integration of these signals will reflect the number of protons in each environment, and the splitting patterns (multiplicity) will reveal the number of neighboring protons, governed by the n+1 rule.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~5.8 m 2H H3, H4 (vinylic)
~4.1 m 2H H5
~3.5 m 1H H2
~2.1 m 1H CH (isopropyl)
~1.8 s (broad) 1H NH

Note: The chemical shifts (δ) are predicted values and may vary based on solvent and experimental conditions. 'm' denotes a multiplet, 's' a singlet, and 'd' a doublet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments in the molecule. Given the symmetry of the pyrroline (B1223166) ring, some carbons may be chemically equivalent. The presence of the isopropyl group will introduce additional, distinct carbon signals.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment
~128 C3, C4 (vinylic)
~65 C2
~58 C5
~32 CH (isopropyl)

Note: The chemical shifts (δ) are predicted values and may vary based on solvent and experimental conditions.

Two-Dimensional NMR (COSY, HSQC, HMBC, DEPT) for Structural Assignment

Two-dimensional NMR techniques are indispensable for confirming the precise connectivity of atoms within the molecule, resolving ambiguities that may arise from one-dimensional spectra.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be crucial to establish the proton-proton coupling networks. Cross-peaks would be expected between the vinylic protons (H3/H4) and the allylic protons on C5. Further correlations would be seen between the proton on C2 and the methine proton of the isopropyl group, as well as between the C2 proton and the NH proton (if coupling is observed).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. The HSQC spectrum would definitively link each proton signal to its corresponding carbon signal. For instance, the proton signal around 3.5 ppm would show a cross-peak with the carbon signal at approximately 65 ppm, confirming the H2-C2 bond.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is vital for connecting different fragments of the molecule. Key HMBC correlations for this compound would include:

Correlations from the isopropyl methyl protons to the isopropyl methine carbon and to C2 of the pyrroline ring.

Correlations from the vinylic protons (H3/H4) to the C2 and C5 carbons.

Correlations from the H2 proton to C3 and the isopropyl methine carbon.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments (DEPT-90 and DEPT-135) are used to differentiate between CH, CH₂, and CH₃ groups. A DEPT-135 spectrum would show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons. For this compound, this would help to unambiguously assign the C5 methylene (B1212753) carbon versus the C2 and isopropyl methine carbons.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion. This precision allows for the determination of the elemental formula of the compound, as the measured mass can be matched to a unique combination of atoms.

For this compound, the molecular formula is C₇H₁₃N. In HRMS, the compound is typically ionized, often by protonation, to form the [M+H]⁺ ion.

Calculated HRMS Data

Ion Molecular Formula Calculated Exact Mass (m/z)

The experimental observation of an ion with an m/z value matching this calculated exact mass to within a few parts per million (ppm) would provide strong evidence for the proposed molecular formula of C₇H₁₃N.

Vibrational Spectroscopy

Vibrational spectroscopy probes the vibrational modes of molecules, providing information about the functional groups present.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its various vibrational modes. The resulting spectrum displays absorption bands at specific wavenumbers, characteristic of particular functional groups. The FT-IR spectrum of this compound would be expected to show characteristic peaks for the N-H bond, C-H bonds of various types, and the C=C double bond. A comparison can be drawn from the known spectrum of 2,5-dihydro-1H-pyrrole. nist.gov

Expected FT-IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment
~3300 Medium, Broad N-H stretch
3030-3000 Medium =C-H stretch (vinylic)
2960-2850 Strong C-H stretch (aliphatic - isopropyl and CH₂)
~1650 Medium C=C stretch (vinylic)
1470-1450 Medium C-H bend (aliphatic)
~1380 & ~1365 Medium C-H bend (isopropyl gem-dimethyl)

The presence of the isopropyl group would be confirmed by the strong aliphatic C-H stretching bands and the characteristic doublet in the C-H bending region around 1380-1365 cm⁻¹, which is indicative of a gem-dimethyl group. The N-H stretching vibration would likely appear as a broad band due to hydrogen bonding.

Electronic Spectroscopy

The electronic transitions of this compound are primarily associated with the endocyclic carbon-carbon double bond (C=C) and the nitrogen heteroatom. The electronic spectrum is influenced by the interplay of the σ and π electrons of the double bond and the non-bonding electrons of the nitrogen atom.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of 2,5-dihydro-1H-pyrrole derivatives is characterized by electronic transitions within the C=C chromophore and the nitrogen atom. The unsubstituted 2,5-dihydro-1H-pyrrole, also known as 3-pyrroline (B95000), is a simple alkene with a nitrogen atom in the ring. Its electronic spectrum is expected to show absorptions corresponding to π → π* and n → σ* transitions.

The π → π* transition of the isolated C=C double bond in cyclic systems typically occurs in the far ultraviolet region, often below 200 nm, and is characterized by a high molar absorptivity (ε). The presence of the nitrogen atom introduces the possibility of an n → σ* transition, which involves the excitation of a non-bonding electron from the nitrogen atom to an antibonding σ* orbital. This transition is generally weak and can be observed in the 200-250 nm region.

For substituted 2,5-dihydro-1H-pyrroles, the position and intensity of these absorption bands can be influenced by the nature of the substituents. In the case of this compound, the isopropyl group at the C2 position, being an alkyl group, is expected to have a minimal electronic effect on the C=C chromophore. Therefore, its UV-Vis spectrum is predicted to be very similar to that of the unsubstituted 3-pyrroline.

Table 1: Representative UV-Vis Absorption Data for Related Pyrrole (B145914) Derivatives

Compound/Systemλmax (nm)Solvent/MethodReference
3-Pyrroline (Theoretical)Not specifiedDFT/B3LYP/aug-cc-pVTZ oup.comoup.com
Pyrrolo[3,2-b]pyrrole derivatives~400Various solvents researchgate.net
Furo-pyridine derivatives250-390Various solvents researchgate.net

This table presents data for related compounds to provide context, as specific experimental data for this compound is not available in the cited literature.

X-ray Crystallography for Solid-State Structure Determination

The determination of the three-dimensional structure of this compound in the solid state would be definitively achieved through single-crystal X-ray crystallography. While specific crystallographic data for this compound is not present in the reviewed literature, the analysis of crystal structures of related substituted pyrrolidine (B122466) and dihydropyrrole derivatives provides a robust framework for predicting its molecular geometry and packing in the solid state. researchgate.netmdpi.com

The 2,5-dihydro-1H-pyrrole ring is a five-membered heterocycle containing one double bond. The conformation of this ring is typically a non-planar "envelope" or "twist" form to minimize steric strain. The C2 and C5 atoms, being sp3 hybridized, and the C3 and C4 atoms, being sp2 hybridized, along with the nitrogen atom, define the ring's geometry. The flexibility of the pyrrolidine ring, a related saturated system, has been analyzed in terms of projection angles, highlighting the influence of the nitrogen atom's pyramidal character. nih.gov

In this compound, the isopropyl group is attached to the C2 carbon. The orientation of this substituent relative to the ring will be a key structural feature. In the solid state, intermolecular interactions, such as hydrogen bonding involving the N-H group and van der Waals forces, will dictate the crystal packing. The presence of the bulky isopropyl group may influence the packing arrangement, potentially leading to different polymorphic forms.

For comparison, the crystal structures of various substituted pyrrole and pyrrolidine derivatives have been reported, providing typical bond lengths and angles for the heterocyclic core. For example, studies on N-substituted pyrrole-2,5-diones have revealed near-planar ring systems with slight distortions. mdpi.com Analysis of gem-aminals based on pyrrolidine moieties has also provided detailed geometric parameters. mdpi.com

Table 2: Representative Crystallographic Data for Related Heterocyclic Compounds

CompoundCrystal SystemSpace GroupKey Structural FeaturesReference
1,2-dimorpholinoethaneMonoclinicP21/nCentro-symmetric molecule mdpi.com
3,4-dimethyl-1H-pyrrole-2,5-dione derivatives--Essentially planar pyrrole ring with slight distortions mdpi.com
Prolyl and hydroxyprolyl moieties--Flexible pyrrolidine ring nih.gov

This table includes data from related structures to illustrate the general features of such heterocyclic systems, as a crystal structure for this compound has not been reported in the cited sources.

Computational Chemistry and Modeling Studies of 2 Isopropyl 2,5 Dihydro 1h Pyrrole

Density Functional Theory (DFT) Calculations

DFT is a powerful computational method used to investigate the electronic structure of many-body systems. It is frequently employed to determine the optimized geometry and electronic properties of molecules.

Geometry Optimization and Electronic Structure Analysis

No published studies were found that report the optimized geometrical parameters (bond lengths, bond angles, and dihedral angles) or the electronic structure (such as molecular orbital distributions and energies) of 2-Isopropyl-2,5-dihydro-1H-pyrrole, as determined by DFT calculations.

Prediction of Spectroscopic Properties

There are no available data from DFT calculations predicting the spectroscopic properties (e.g., IR, Raman, NMR spectra) of this compound. Such predictions are valuable for complementing experimental spectroscopic data.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

TD-DFT is the standard extension of DFT for studying the properties of molecules in their electronically excited states. This would include the prediction of UV-Vis absorption spectra and the analysis of electronic transitions. A search of the literature did not yield any TD-DFT studies on this compound to describe its excited-state behavior. rsc.orgsciencepublishinggroup.comyoutube.comresearchgate.net

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding affinity and mode of action of a ligand with a protein target. No molecular docking studies featuring this compound as a ligand have been reported.

In Silico Prediction of Biological Activities and Pharmacokinetic Properties

In silico methods are used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a molecule, which are crucial in the early stages of drug discovery. There are no published reports detailing the predicted biological activities or the pharmacokinetic profile of this compound. nih.govnih.govnih.gov

Quantum Chemical Descriptors and Reactivity Analysis

Quantum chemical descriptors, derived from the electronic structure of a molecule, are used to predict its reactivity. These descriptors include quantities like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, electronegativity, and chemical hardness. No studies were found that calculate and analyze these descriptors for this compound to predict its chemical reactivity. researchgate.netnih.govchemrxiv.orgrsc.org

Structure Activity Relationship Sar Studies of 2 Isopropyl 2,5 Dihydro 1h Pyrrole Analogues

Impact of the 2-Isopropyl Moiety on Biological Activity and Selectivity

The isopropyl group at the 2-position of the dihydropyrrole ring is a key structural feature that significantly influences the biological activity and selectivity of these compounds. While direct SAR studies on 2-isopropyl-2,5-dihydro-1H-pyrrole are not extensively documented in the provided literature, the role of isopropyl groups in analogous heterocyclic structures provides valuable insights.

In studies of related heterocyclic compounds, the isopropyl substituent is often found to be optimal for biological potency. For instance, in a series of 1,5-dihydrobenzo[e] mdpi.combohrium.comoxazepin-2(3H)-one analogues, an N-1 isopropyl substituent provided the best balance of intrinsic potency and metabolic stability. mdpi.com This suggests that the size and lipophilicity of the isopropyl group are well-suited for binding to target proteins.

Research on pyrrolo[2,3-d]pyrimidine antifolates demonstrated that homologation from a smaller methyl group to a larger isopropyl group at the 5-position enhanced inhibitory activity against human dihydrofolate reductase (hDHFR). nih.gov Molecular modeling indicated that the bulkier isopropyl group could increase hydrophobic interactions with key amino acid residues, such as Val115, within the enzyme's active site. nih.gov This enhancement of van der Waals interactions is a common mechanism by which isopropyl groups contribute to improved biological activity. nih.gov

Conversely, the steric bulk of the isopropyl group can also be detrimental to activity against other targets. In the same study on pyrrolo[2,3-d]pyrimidine derivatives, the larger alkyl groups, including isopropyl, were found to be unfavorable for human thymidylate synthase (hTS) inhibition, possibly due to steric hindrance with residues like Trp109. nih.gov This highlights how the isopropyl moiety can confer selectivity for one biological target over another.

In a different context, the insecticidal activity of a pyrrole (B145914) derivative, isopropyl 3-(benzylthio)-4,6-dioxo-5-phenyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrrole-carboxylate, was found to be greater than its ethyl counterpart against the confused flour beetle, Tribolium confusum. nih.gov This again points to the favorable nature of the isopropyl group for achieving a specific biological effect.

Table 1: Impact of Alkyl Substitution on Biological Activity in Related Heterocycles

Compound Class Substituent Position Alkyl Group Observed Effect Reference
Pyrrolo[2,3-d]pyrimidines 5-position Isopropyl Increased hDHFR inhibition vs. methyl nih.gov
Pyrrolo[2,3-d]pyrimidines 5-position Isopropyl Decreased hTS inhibition vs. methyl nih.gov
1,5-Dihydrobenzo[e] mdpi.combohrium.comoxazepin-2(3H)-ones N-1 position Isopropyl Optimal balance of potency and stability mdpi.com
Tetrahydropyrrolo[3,4-c]pyrroles N/A Isopropyl Higher insecticidal activity vs. ethyl nih.gov

Influence of Substituents on the Dihydropyrrole Ring on Pharmacological Profiles

Substituents at various positions on the dihydropyrrole ring play a crucial role in modulating the pharmacological profiles of these analogues. Modifications to the N-1, C-3, C-4, and C-5 positions can significantly alter potency, selectivity, and even the mechanism of action.

Studies on related dihydropyrrole systems have shown that the nature and position of substituents are critical. For instance, in a series of 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carbonitriles, the nitrile group at the C-2 position was found to be essential for their antiproliferative activity. mdpi.com Replacing the nitrile with an amide group resulted in a loss of activity, indicating the importance of this specific functional group for the compound's biological function. mdpi.com

The introduction of halogen atoms as substituents can also have a profound effect. Chlorine atoms, for example, can enhance lipophilicity and membrane permeability, potentially leading to a higher concentration of the molecule at its site of action and improved bioactivity. mdpi.com They may also participate in halogen bonding, which can aid in the efficient binding of the drug molecule to its target. mdpi.com

Furthermore, research on dihydropyrrolo[2,1-b]quinazoline derivatives showed that substituents on a piperidine-1-carboxamide (B458993) moiety attached to the dihydropyrrole core influenced selectivity for COX-2 over COX-1 and inhibitory activity against soluble epoxide hydrolase (sEH). researchgate.net

Table 2: Influence of Ring Substituents on Pharmacological Profiles of Dihydropyrrole Analogues

Dihydropyrrole Core Position Substituent Influence on Pharmacological Profile Reference
3,5-Diaryl-3,4-dihydro-2H-pyrrole C-2 Nitrile Group Essential for antiproliferative activity mdpi.com
3,5-Diaryl-3,4-dihydro-2H-pyrrole C-2 Amide Group Poor activity compared to nitrile mdpi.com
2-Amino-4,5-diphenyl-1H-pyrrole C-3 Carbonitrile Important for MBL inhibitory potency nih.gov
2-Amino-4,5-diphenyl-1H-pyrrole C-4, C-5 Diphenyl Important for MBL inhibitory potency nih.gov
Dihydropyrrolo[2,1-b]quinazoline Various Piperidine-1-carboxamide Modulated COX-2/sEH dual inhibition researchgate.net

Correlating Structural Modifications with Enzyme Inhibitory Potency and Specificity

A key goal of SAR studies is to establish clear correlations between specific structural changes and the resulting enzyme inhibitory potency and specificity. This often involves quantitative analysis, such as determining the half-maximal inhibitory concentration (IC₅₀) for a series of analogues against one or more enzymes.

For example, in the development of dual inhibitors for cyclooxygenase-2 (COX-2) and soluble epoxide hydrolase (sEH), a series of dihydropyrrolo[2,1-b]quinazoline derivatives were synthesized and evaluated. researchgate.net Specific analogues, such as compounds 10e and 10g from the study, demonstrated potent in-vitro sEH inhibition with IC₅₀ values of 0.124 µM and 0.110 µM, respectively, alongside varying degrees of COX-2 selectivity. researchgate.net This highlights a direct correlation between the specific substitution pattern of the piperidine-1-carboxamide moiety and the dual-inhibitory profile.

Similarly, research into pyrrolo[2,3-d]pyrimidine-based antifolates established a clear link between the size of the alkyl group at the 5-position and inhibitory potency against hDHFR. Homologation from a 5-methyl group (1 ) to a 5-ethyl group (2 ) resulted in a 3-fold increase in potency. nih.gov Further modification to a 5-propyl (3 ) or 5-isopropyl (4 ) group maintained this high potency, with compound 3 being equipotent with 2 and about 3.5-fold more potent than the original 5-methyl compound. nih.gov

In the pursuit of MBL inhibitors, coupling the parent compound 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile with various acyl chlorides led to N-acylamide derivatives with enhanced potency. Two specific derivatives, 10 and 11 , emerged as the most potent inhibitors of the IMP-1 MBL subtype, although they were less effective against other MBL subtypes. nih.gov This demonstrates how a specific structural modification can not only increase potency but also influence the specificity of enzyme inhibition. nih.gov

Table 3: Correlation of Structural Modifications with Enzyme Inhibitory Potency

Compound Series Structural Modification Target Enzyme IC₅₀ / Potency Reference
Dihydropyrrolo[2,1-b]quinazolines (Substituted)-piperidine-1-carboxamide (10e ) sEH 0.124 µM researchgate.net
Dihydropyrrolo[2,1-b]quinazolines (Substituted)-piperidine-1-carboxamide (10g ) sEH 0.110 µM researchgate.net
Pyrrolo[2,3-d]pyrimidines 5-Ethyl group (2 ) vs. 5-Methyl (1 ) hDHFR 3-fold more potent nih.gov
Pyrrolo[2,3-d]pyrimidines 5-Propyl group (3 ) vs. 5-Methyl (1 ) hDHFR 3.5-fold more potent nih.gov
2-Aminopyrrole-3-carbonitriles N-Acylamide derivatives (10 , 11 ) IMP-1 MBL Most potent in series nih.gov

Synthesis and Exploration of 2 Isopropyl 2,5 Dihydro 1h Pyrrole Derivatives and Analogues

Synthesis of Variously Substituted 2,5-Dihydro-1H-pyrrole Derivatives

The synthesis of substituted 2,5-dihydro-1H-pyrroles has been approached through diverse catalytic methods, showcasing the versatility of this heterocyclic core. A notable method involves the palladium-catalyzed addition of indoles to hydroxy 1,6-enynes, which selectively yields (E)-3-styryl-2,5-dihydro-1H-pyrrole derivatives. rsc.org This reaction proceeds under mild conditions, offering a direct route to these specific substituted dihydropyrroles. rsc.org

Another significant advancement is the rhodium(I)-catalyzed hydroacylation of aldehydes with allylic amines. nih.gov This process, utilizing catalysts with small bite-angle diphosphine ligands, produces functionalized dihydropyrroles. nih.gov The initial hydroacylation adducts can be treated in situ with p-toluenesulfonic acid (p-TSA) to induce a dehydrative cyclization, leading to the formation of dihydropyrroles in good to excellent yields. nih.gov This method's adaptability is further demonstrated by its integration into a cascade process with a RhI-catalyzed Suzuki-type coupling, enabling a three-component assembly of highly substituted pyrroles. nih.gov

Furthermore, a tandem regioselective addition of nitrones to 1,3-enynes has been developed, resulting in a diastereomeric mixture of highly substituted 2,3-dihydro-1H-pyrrole derivatives. nih.gov This reaction proceeds through a subsequent rearrangement, providing a novel pathway to these complex structures. nih.gov The C–H functionalization of N-Boc-2,5-dihydro-1H-pyrrole has also been explored, offering a highly enantio- and diastereoselective route to α-N C2 substituted derivatives. acs.org This dirhodium tetracarboxylate-catalyzed reaction with aryldiazoacetates contrasts with the use of ethyl diazoacetate, which leads to cyclopropanation. acs.org

Functionalized Dihydropyrrole-Based Hybrid Scaffolds

The versatility of the dihydropyrrole scaffold is further exemplified by its incorporation into various hybrid molecular structures, leading to compounds with interesting properties and potential applications.

Spiro-Oxindole-Based Dihydropyrroles

Spiro-oxindole moieties are prominent in many natural products and synthetic compounds with significant biological activities. beilstein-journals.orgnih.gov The synthesis of spiro-oxindole-based dihydropyrroles has been achieved through several innovative strategies. One such method is the organocatalytic, highly diastereo- and enantioselective reaction of 3-aminooxindoles with 2-enoylpyridines. rsc.orgrsc.org This Michael/cyclization cascade, followed by dehydration and deprotection, yields chiral 3′,4′-dihydrospiro[indoline-3,2′-pyrrol]-2-ones with two adjacent stereocenters. rsc.orgrsc.org

Another approach involves a three-component reaction of an arylamine, isatin (B1672199), and cyclopentane-1,3-dione in acetic acid at room temperature. beilstein-journals.org This method provides a convenient synthesis of novel spiro[dihydropyridine-oxindole] derivatives in satisfactory yields. beilstein-journals.org Additionally, a mechanochemical approach using a ball mill under solventless conditions has been developed for the synthesis of spirooxindoles and dihydro-2-oxopyrroles. nih.gov This environmentally friendly method utilizes a B(iii)-based heterogeneous acidic nano-catalyst for the Michael–Mannich cyclocondensation. nih.gov

The generation of azomethine ylides from isatin derivatives and subsequent [3+2] cycloaddition with cyclohexanone-based chalcones is another powerful strategy for constructing di-spirooxindole analogs. nih.gov This one-pot method allows for the creation of structurally complex and diverse spirocycles. nih.gov

Starting MaterialsReaction TypeProductCatalyst/Conditions
3-Aminooxindoles, 2-EnoylpyridinesAsymmetric Michael/cyclization cascadeChiral 3′,4′-dihydrospiro[indoline-3,2′-pyrrol]-2-onesCinchonidine-based thiourea (B124793), concentrated HCl
Arylamine, Isatin, Cyclopentane-1,3-dioneThree-component reactionSpiro[dihydropyridine-oxindoles]Acetic acid, room temperature
Isatin, Malononitrile, DimedoneMichael–Mannich cyclocondensationSpirooxindolesB(iii)-based nano-catalyst, ball mill, solvent-free
Isatin derivatives, (2S)-octahydro-1H-indole-2-carboxylic acid, (2E,6E)-2,6-dibenzylidenecyclohexanone[3+2] CycloadditionDi-spirooxindolesMethanol, reflux

Pyrrole-2,5-dione Analogues

Pyrrole-2,5-dione derivatives are known for their diverse pharmacological properties. mdpi.comnih.gov A series of N(1)-substituted derivatives of 3,4-dimethyl-1H-pyrrole-2,5-dione have been synthesized from the reaction of N3-substituted amidrazones with 2,3-dimethylmaleic anhydride. mdpi.com The reaction conditions, such as solvent and temperature, significantly influence the yield of the products. mdpi.com For instance, conducting the synthesis in boiling chloroform (B151607) or toluene (B28343) generally results in higher yields and shorter reaction times compared to room temperature reactions. mdpi.com

Microwave-assisted synthesis has also been employed to produce novel pyrrole-2,5-dione analogs. researchgate.net This method has been shown to provide high yields of the desired products. researchgate.net

Pyrrole-2-carboxaldehyde Derivatives

Pyrrole-2-carboxaldehyde and its derivatives are important synthetic intermediates and are found in various natural products. mdpi.comnih.gov An efficient de novo synthesis of pyrrole-2-carbaldehyde skeletons has been developed, featuring an oxidative annulation and direct Csp3-H to C=O oxidation. nih.gov This method utilizes aryl methyl ketones, arylamines, and acetoacetate (B1235776) esters as starting materials. nih.gov

The Vilsmeier-Haack reaction is a classical and preferred method for synthesizing pyrrole-2-carbaldehydes. orgsyn.orggoogle.com This reaction typically involves the formylation of pyrrole (B145914) using a Vilsmeier reagent, which is prepared from an N,N-dialkylformamide and a condensing agent like phosphorus oxychloride or oxalyl chloride. orgsyn.orggoogle.com This method can also be applied to substituted pyrroles. orgsyn.org

Furthermore, the synthesis of 4-substituted pyrrole-2-carbaldehyde compounds can be achieved through Friedel-Crafts type alkylation reactions. google.com This involves reacting a pyrrole-2-carbaldehyde with an alkylating agent in the presence of a catalyst. google.com

Starting MaterialsReaction TypeProductKey Reagents/Conditions
Aryl methyl ketones, arylamines, acetoacetate estersOxidative annulation and Csp3-H to C=O oxidationPyrrole-2-carbaldehyde derivativesNot specified
Pyrrole, Dimethylformamide, Phosphorus oxychlorideVilsmeier-Haack reaction2-PyrrolealdehydeEthylene dichloride, Sodium acetate (B1210297) trihydrate
Pyrrole-2-carbaldehyde, Alkylating agentFriedel-Crafts alkylation4-Alkyl substituted pyrrole-2-carbaldehydeCatalyst

Pyrrole-2-carboxylate Derivatives

Pyrrole-2-carboxylate derivatives are another important class of compounds with significant biological relevance. nih.gov The synthesis of these derivatives often starts from pyrrole-2-carboxylic acid or its esters. For example, a series of benzylidine pyrrole-2-carbohydrazide derivatives have been synthesized starting with the bromination of pyrrole-2-carboxylic acid, followed by esterification and reaction with hydrazine (B178648) hydrate. vlifesciences.com

The design and synthesis of pyrrole-2-carboxamides as potential therapeutic agents have also been a focus of research. nih.gov Structure-guided design strategies, based on crystal structures of target proteins and pharmacophore models, have been used to create novel pyrrole-2-carboxamide derivatives with improved activity. nih.gov The synthesis of these compounds often involves the coupling of a substituted pyrrole-2-carboxylic acid with an appropriate amine. nih.gov

Fused Pyrrole/Dihydropyrrole Ring Systems

The construction of fused pyrrole and dihydropyrrole ring systems has been achieved through various synthetic strategies, leading to complex polycyclic structures. researchgate.netresearchgate.netnih.gov One-pot multi-component reactions are particularly powerful in this regard. For instance, a novel one-pot four-component cyclization reaction has been developed to construct dihydroindolizino[8,7-b]indoles from ninhydrin, tryptamine, dimethylene acetylene (B1199291) dicarboxylates, and aliphatic alcohols in the presence of trifluoroacetic acid (TFA). researchgate.net This reaction proceeds via a tandem Pictet-Spengler cyclization. researchgate.net

The synthesis of 1,4-dihydro-1,2,4,5-tetraarylpyrrolo[3,2-b]pyrrole derivatives has been efficiently achieved through a multicomponent reaction between an aniline (B41778) derivative, a benzaldehyde (B42025) derivative, and 2,3-butanedione, catalyzed by niobium pentachloride. scielo.br This method is notable for its mild conditions, operating at ambient temperature and in an air atmosphere. scielo.br

Furthermore, a series of substituted pyrroles and their fused pyrimidine (B1678525) and triazine forms have been synthesized and characterized. nih.gov These syntheses often involve multi-step sequences starting from suitably substituted pyrrole precursors. nih.gov

Pyrrolo[2,3-d]pyrimidine and Pyrrolo[3,2-d]pyrimidine Derivatives

The fusion of a pyrrole ring with a pyrimidine ring gives rise to pyrrolopyrimidines, a class of compounds with significant biological activities. Depending on the points of fusion, different isomers are possible, with pyrrolo[2,3-d]pyrimidines and pyrrolo[3,2-d]pyrimidines being of particular interest in drug discovery.

The synthesis of pyrrolo[2,3-d]pyrimidine derivatives often involves the construction of the pyrimidine ring onto a pre-existing pyrrole scaffold. A common strategy is the reaction of a 2-aminopyrrole derivative with a 1,3-dicarbonyl compound or its equivalent. For instance, a green chemistry approach for synthesizing polyfunctionalized pyrrolo[2,3-d]pyrimidines has been achieved through a one-pot, three-component reaction of arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives. scielo.org.mx This method, catalyzed by tetra-n-butylammonium bromide (TBAB) in ethanol, offers high yields and operational simplicity. scielo.org.mx Another versatile method involves the condensation of a substituted pyrrole with various reagents to introduce the pyrimidine ring. alliedacademies.org Modifications of the pyrrolo[2,3-d]pyrimidine core, such as the introduction of a tricyclic ring system and subsequent halogenation, have been explored to generate novel compounds with potential antitumor properties. mdpi.com

The development of third-generation EGFR tyrosine kinase inhibitors (TKIs) for non-small cell lung cancer (NSCLC) has utilized the pyrrolo[2,3-d]pyrimidine scaffold. sci-hub.box Optimized Buchwald-Hartwig C-N cross-coupling reactions have been instrumental in synthesizing these derivatives. sci-hub.box Furthermore, the synthesis of halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides has yielded compounds with promising cytotoxic effects against various cancer cell lines. mdpi.com These syntheses often begin with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, which is then elaborated through nucleophilic substitution and subsequent reactions. mdpi.com

Starting MaterialReagentsProductKey Features
Arylglyoxals, 6-amino-1,3-dimethyluracil, Barbituric acid derivativesTetra-n-butylammonium bromide (TBAB), EthanolPolyfunctionalized pyrrolo[2,3-d]pyrimidines scielo.org.mxOne-pot, three-component, green synthesis
2-Substituted-phenyl pyrrolo[2,3-d]pyrimidinonesCarbonyl-amine condensation, Halogenating agentsTricyclic pyrrolo[2,3-d]pyrimidine imines and halogenated derivatives mdpi.comExploration of antitumor activity
4-Chloro-7H-pyrrolo[2,3-d]pyrimidineEthyl-4-aminobenzoate, Hydrazine monohydrate, Halogenated benzaldehydesHalogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides mdpi.comMulti-targeted kinase inhibitors

The synthesis of pyrrolo[3,2-d]pyrimidine derivatives can be achieved through domino C-N coupling and hydroamination reactions. nih.gov This approach involves the reaction of 5-bromo-6-chloro-1,3-dimethyluracil with terminal alkynes to form alkynylated uracils, which then undergo cyclization with various anilines to yield the desired pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones. nih.gov Another synthetic route involves the treatment of pyrimidine derivatives, such as amino- or diamino-pyrimidines, with reagents like nitroalkenes, alkynes, or aldehydes to construct the fused pyrrole ring. researchgate.net

A notable synthesis of pyrrolo[3,2-d]pyrimidines involves a one-pot, three-component reaction of 6-aminouracil, arylglyoxals, and 4-hydroxycoumarin, catalyzed by L-proline. researchgate.net This method provides good yields and high selectivity. researchgate.net

Starting MaterialReagentsProductKey Features
5-Bromo-6-chloro-1,3-dimethyluracil, Terminal alkynes, AnilinesPd(OAc)₂, DPEphos, K₃PO₄Pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones nih.govDomino C-N coupling/hydroamination
6-Aminouracil, Arylglyoxals, 4-HydroxycoumarinL-proline, Acetic acidPyrrolo[3,2-d]pyrimidines researchgate.netOne-pot, three-component, organocatalyzed

Pyrrolo[3,2-e]scielo.org.mxmdpi.comdiazepine Derivatives

Fusing a pyrrole ring with a diazepine (B8756704) ring results in pyrrolodiazepine scaffolds, which are of interest for their potential as kinase inhibitors. The synthesis of pyrrolo[3,2-e] scielo.org.mxmdpi.comdiazepine derivatives has been explored as part of the development of new anticancer agents. nih.govnih.gov

A synthetic strategy involves starting with 1H-pyrrole precursors which are then elaborated to the fused diazepine system. nih.govnih.gov For instance, a series of new 1H-pyrroles, pyrrolo[3,2-d]pyrimidines, and pyrrolo[3,2-e] scielo.org.mxmdpi.comdiazepines were designed and synthesized to target EGFR and CDK2. nih.govnih.gov The synthesis of the pyrrolo[3,2-e] scielo.org.mxmdpi.comdiazepine core was achieved from appropriately substituted pyrrole intermediates. nih.gov Research has also focused on the synthesis of related pyrido[3,2-f]pyrrolo[1,2-a] scielo.org.mxmdpi.comdiazepin-5-ones, starting from 2-chloro-5-ethyl-6-methylpyridine-3-carbonitrile. researchgate.net

Precursor ScaffoldSynthetic ApproachTarget Compound ClassTherapeutic Target
1H-pyrroleMulti-step synthesis involving cyclization reactionsPyrrolo[3,2-e] scielo.org.mxmdpi.comdiazepines nih.govnih.govEGFR/CDK2 inhibitors
2-Chloro-5-ethyl-6-methylpyridine-3-carbonitrileElaboration and cyclizationPyrido[3,2-f]pyrrolo[1,2-a] scielo.org.mxmdpi.comdiazepin-5-ones researchgate.netAntiviral agents

Pyrrolizine Scaffolds

Pyrrolizine alkaloids are a well-known class of natural products with a characteristic fused bicyclic system. The synthesis of functionalized pyrrolizine scaffolds often utilizes cycloaddition reactions. A one-pot synthesis of dihydro-1H-pyrrolizine derivatives has been described via a [3+2] cycloaddition reaction of azomethine ylides with dialkyl acetylenedicarboxylates. researchgate.netnih.gov The azomethine ylides can be generated in situ from the reaction of proline and ninhydrin. researchgate.netnih.gov

Another approach to diversely functionalized pyrrolizines involves the C-H bond functionalization of N-alkoxycarbamoyl pyrroles with CF3-ynones. rsc.org This method proceeds through a cascade process initiated by C-H bond activation, leading to the formation of the pyrrolizine core. rsc.org The N-alkoxycarbamoyl group acts as a transferable and transformable directing group in this divergent synthesis. rsc.org

Synthetic StrategyKey ReagentsProductNotable Features
[3+2] CycloadditionProline, Ninhydrin, Dialkyl acetylenedicarboxylatesDihydro-1H-pyrrolizine derivatives researchgate.netnih.govOne-pot synthesis of the fused bicyclic system.
C-H Bond FunctionalizationN-alkoxycarbamoyl pyrroles, CF3-ynonesDiversely functionalized pyrrolizines rsc.orgCascade process with a transferable directing group.

Design and Synthesis of Multi-Target Directed Ligands Incorporating Dihydropyrrole Units

The complexity of many diseases, such as neurodegenerative disorders and cancer, has spurred the development of multi-target directed ligands (MTDLs) . jocpr.com This approach aims to modulate multiple biological targets simultaneously to achieve a more holistic therapeutic effect. jocpr.comresearchgate.net The design of MTDLs often involves the strategic combination of different pharmacophores into a single molecule. researchgate.net

The 1,4-dihydropyridine (B1200194) scaffold, structurally related to dihydropyrroles, is a versatile framework for developing MTDLs with a range of biological activities, including antioxidant and neuroprotective effects. researchgate.net The design and synthesis of MTDLs for neurodegenerative diseases is a transformative approach in drug discovery, aiming to address the multifaceted nature of these conditions. jocpr.com Computational methods like molecular modeling and virtual screening are crucial in predicting the interactions of these ligands with multiple targets. jocpr.com

The development of sustainable MTDLs for Alzheimer's disease has been reported, utilizing components from cashew nutshell liquid combined with established pharmacophores like tacrine. nih.gov This highlights the potential for creating effective and accessible treatments. nih.gov The synthesis of novel N-benzyl-2,5-dihydro-1H-pyrrole-linked benzopyrimidine conjugates represents another example of incorporating the dihydropyrrole motif into potential MTDLs, in this case, for antimicrobial applications. rsc.org

Advanced Methodologies and Green Chemistry Approaches in Dihydropyrrole Synthesis

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. pensoft.net This technology is particularly effective for the synthesis of heterocyclic compounds like pyrroles and their derivatives. rsc.org The application of microwave irradiation in the synthesis of substituted pyrroles has been shown to significantly reduce reaction times. pensoft.net For instance, in multicomponent reactions for the synthesis of substituted pyrrole (B145914) derivatives, microwave heating has been employed to achieve good yields in shorter durations. rsc.org

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Substituted Pyrrole

Entry R¹ Group R⁴ Group Yield (Conventional) Yield (Microwave)
1 CH₂Ph Me 79% 86%
2 H Me 65% 75%
3 CH(CH₃)₂ Me 55% 68%

Data adapted from a study on the synthesis of 1-(5-substituted-4-hydroxy-2-methyl-1H-pyrrol-3-yl)ethan-1-ones. mdpi.com

Continuous Flow Chemistry for Scalable Synthesis

Continuous flow chemistry offers several advantages for chemical synthesis, including enhanced safety, better process control, and straightforward scalability. rsc.org These systems are particularly well-suited for the production of pharmaceutical intermediates and active pharmaceutical ingredients. The application of flow chemistry to the synthesis of polysubstituted pyrroles has been explored, demonstrating its potential for rapid and high-yield production. richmond.edu

A notable example in the synthesis of related structures is the asymmetric synthesis of 2-alkyl-substituted 2,5-dihydropyrroles, which can be achieved through aza-Baylis-Hillman reactions followed by ring-closing metathesis. nih.gov Although this specific study does not employ a continuous flow setup, such multi-step sequences are often amenable to translation into flow processes, which can improve efficiency and allow for safer handling of reactive intermediates. mdpi.com The use of continuous flow reactors can significantly reduce reaction times and facilitate the scale-up of production. For instance, the synthesis of certain heterocyclic compounds in a flow system has been shown to be complete in minutes, compared to hours in traditional batch processes. uc.pt

Ultrasound-Assisted Chemical Transformations

Ultrasound irradiation is another green chemistry tool that can enhance chemical reactivity through the phenomenon of acoustic cavitation. This technique has been successfully applied to the synthesis of various heterocyclic compounds, often resulting in shorter reaction times and higher yields. nih.govresearchgate.net The advantages of ultrasound-assisted synthesis include improved mass transfer and the generation of high local temperatures and pressures, which can accelerate reaction rates.

While specific data on the ultrasound-assisted synthesis of 2-Isopropyl-2,5-dihydro-1H-pyrrole is not available, the synthesis of other dihydropyrimidine (B8664642) and pyrazole (B372694) derivatives has been effectively demonstrated. nih.govresearchgate.net For example, the ultrasound-assisted synthesis of dihydropyrimidine-2-thiones from chalcones and thiourea (B124793) resulted in high yields within 20-30 minutes of sonication. researchgate.net This suggests that the cyclization reactions leading to the formation of the dihydropyrrole ring could also be significantly expedited by ultrasonic irradiation.

Table 2: Comparison of Conventional vs. Ultrasound-Assisted Synthesis for Dihydropyrimidine-2-thiones

Product Yield (Conventional) Yield (Ultrasound) Time (Ultrasound)
3a 65% 88% 20 min
3b 70% 92% 25 min
3c 68% 90% 25 min

Data adapted from a study on the synthesis of dihydropyrimidine-2-thiones. researchgate.net

Catalyst-Free and Solvent-Free Reaction Conditions

The development of catalyst-free and solvent-free synthetic methods represents a significant advancement in green chemistry, as it minimizes waste and avoids the use of potentially toxic and expensive catalysts and solvents. scirp.orgresearchgate.net An efficient, atom-economical, and catalyst-free three-component reaction for the synthesis of fully substituted 2,3-dihydropyrroles has been reported. rsc.orgresearchgate.net This highly stereoselective reaction proceeds in a single step, generating complex heterocyclic structures from simple starting materials. rsc.orgresearchgate.net

This approach underscores the potential for developing similar catalyst-free and solvent-free methods for the synthesis of this compound. The principles of these reactions often rely on the inherent reactivity of the starting materials under thermal conditions, eliminating the need for external reagents to promote the transformation.

Utilization of Environmentally Benign Solvents

The choice of solvent is a critical factor in the environmental impact of a chemical process. acs.org Green solvents are characterized by their low toxicity, biodegradability, and derivation from renewable resources. researchgate.netnih.gov Water is a prime example of a green solvent due to its non-toxicity, non-flammability, and abundance. mdpi.com The synthesis of S-heterocyclic compounds in water has been shown to be effective, often with high yields and selectivity. mdpi.com

In the context of pyrrole synthesis, water has been used as a solvent in catalyst-free Paal-Knorr reactions to produce N-substituted 2,5-dimethylpyrroles in good to excellent yields. This demonstrates the feasibility of using water as a green solvent for the synthesis of related dihydropyrrole structures. Other green solvents that have been explored include ionic liquids and deep eutectic solvents, which offer unique properties for chemical reactions. researchgate.net The selection of an appropriate green solvent can significantly reduce the environmental footprint of the synthesis of this compound.

Natural Occurrence and Biosynthetic Pathways of Pyrrole and Dihydropyrrole Moieties

Role of Pyrrole (B145914) as a Core Structural Motif in Natural Products

The pyrrole scaffold is a privileged structure in nature, forming the foundation of many vital biomolecules. Its unique electronic properties and ability to coordinate with metal ions make it an essential building block for a wide range of compounds with diverse biological functions. biolmolchem.comnih.gov

Porphyrins, Chlorophyll (B73375), and Vitamin B12:

Perhaps the most well-known pyrrole-containing natural products are the tetrapyrroles, which consist of four pyrrole rings linked together in a larger macrocycle. This family includes essential pigments of life such as:

Porphyrins: These compounds are characterized by a porphyrin ring, a large, highly conjugated macrocycle. The most notable porphyrin is heme , which contains a central iron atom and is the prosthetic group in hemoglobin and myoglobin, responsible for oxygen transport in the blood and muscle tissue, respectively. americanscientist.org Heme also plays a crucial role in cellular respiration as a component of cytochromes.

Chlorophyll: The green pigment in plants and cyanobacteria responsible for photosynthesis, chlorophyll, features a chlorin ring, which is a dihydropyrrole derivative of porphyrin. This structure contains a central magnesium ion and is pivotal in absorbing light energy. americanscientist.org

Vitamin B12 (Cobalamin): This essential vitamin contains a corrin ring, a modified porphyrin-like structure with a central cobalt atom. americanscientist.org Vitamin B12 is crucial for various metabolic processes, including DNA synthesis and the function of the nervous system. americanscientist.org The biosynthesis of these complex molecules originates from four molecules of the pyrrole precursor, porphobilinogen (PBG) . nih.gov

Alkaloids and Prodigiosins:

Pyrrole and its derivatives are also found in a wide variety of alkaloids, which are naturally occurring nitrogen-containing compounds with diverse physiological activities. biolmolchem.com

Pyrrole Alkaloids: This class of compounds features the pyrrole ring as a core component. Examples include various alkaloids isolated from marine sponges, such as ororoidin and ageliferin , which have shown activity against Gram-negative pathogens. nih.gov

Prodigiosins: These are a family of red-pigmented, tripyrrole alkaloids produced by various bacteria, including Serratia marcescens and Streptomyces coelicolor. nih.govwikipedia.orgresearchgate.netresearchgate.net Prodigiosins are known for their broad range of biological activities, including antibacterial, antifungal, immunosuppressive, and anticancer properties. nih.govnih.gov The biosynthesis of prodigiosin involves the convergent coupling of three distinct pyrrole-type rings. wikipedia.org

The following table summarizes the key natural products containing the pyrrole structural motif.

Class Example Compound Core Structure Biological Significance
PorphyrinsHemePorphyrinOxygen transport, cellular respiration
ChlorophyllsChlorophyll aChlorin (Dihydropyrrole derivative)Photosynthesis
CorrinsVitamin B12 (Cobalamin)CorrinDNA synthesis, neurological function
AlkaloidsOroroidinPyrroleAntibacterial activity
ProdigiosinsProdigiosinTripyrroleAntibacterial, antifungal, immunosuppressive

Isolation from Biotic Sources

Pyrrole and dihydropyrrole-containing compounds are widely distributed in nature and have been isolated from a diverse range of organisms.

Plants: Plants are a rich source of pyrrolizidine (B1209537) alkaloids, a specific class of alkaloids containing a pyrrole ring within a fused ring system. For instance, senecionine and senkirkine have been isolated from the tuber of Gynura pseudo-china. japsonline.com Flavonoids and sesquiterpene lactones have also been isolated from plants like Tithonia diversifolia. mdpi.com Additionally, various bioactive compounds have been extracted from medicinal plants such as Neorautanenia mitis, Hydnora abyssinica, and Senna surattensis. nih.gov

Marine Organisms: The marine environment is a prolific source of novel pyrrole-containing natural products. researchgate.net Marine sponges and their associated bacteria have yielded a variety of bioactive compounds. researchgate.net For example, the bacterium Pseudomonas bromoutilis, isolated from tropical waters, produces a brominated pyrrole antibiotic. nih.gov The marine-derived actinobacterium Streptomyces zhaozhouensis has been found to produce streptopyrroles B and C. mdpi.com Furthermore, dithiolopyrrolones, a class of antibiotics, have been isolated from marine bacteria like Alteromonas rava. rsc.orgnih.gov

Microorganisms: Microorganisms, particularly bacteria of the genera Streptomyces and Pseudomonas, are well-known producers of pyrrole and dihydropyrrole antibiotics. asm.org The pyrrolomycins are a family of halogenated pyrrole antibiotics produced by Streptomyces species. asm.org Dithiolopyrrolones have been isolated from various bacteria, including Saccharothrix algeriensis and the insect pathogen Xenorhabdus. nih.gov The actinomycete Nocardiopsis sp., isolated from Antarctic krill, has been shown to produce a new pyrroline (B1223166) compound, nocarpyrroline A. mdpi.com

Biosynthesis of Naturally Occurring Pyrrole/Dihydropyrrole Antibiotics

The biosynthesis of pyrrole-containing antibiotics is a complex process that often involves unique enzymatic reactions. The pyrrolomycins serve as a well-studied example of how microorganisms construct these potent molecules.

Pyrrolomycins:

Pyrrolomycins are a group of polyketide antibiotics characterized by a halogenated pyrrole ring. nih.govresearchgate.net Their biosynthesis has been studied in Actinosporangium vitaminophilum and Streptomyces sp. nih.gov

Key features of pyrrolomycin biosynthesis include:

Precursors: The carbon skeleton of these antibiotics is derived from L-proline and acetate (B1210297) units. nih.gov

Gene Clusters: The genes responsible for pyrrolomycin biosynthesis are organized in clusters. Sequencing of these gene clusters has revealed the presence of genes encoding for polyketide synthases, halogenases, and other enzymes necessary for the assembly and modification of the pyrrole ring. nih.govresearchgate.net

Nitration: A distinctive feature of some pyrrolomycins is the presence of a nitro group. The biosynthetic origin of this nitro group has been a subject of investigation. Studies suggest the involvement of a novel nitration mechanism, potentially requiring nitrite. nih.govacs.org The gene clusters for pyrrolomycins contain genes for an assimilatory nitrate reductase, which points to the importance of nitrite in the formation of nitrated pyrrolomycins. nih.govresearchgate.net

The following table outlines the key steps and components in the biosynthesis of pyrrolomycins.

Biosynthetic Step Precursors/Enzymes Function
Skeleton FormationL-proline, AcetateProvides the basic carbon framework.
Polyketide SynthesisPolyketide Synthase (PKS)Assembles the polyketide chain from acetate units.
HalogenationHalogenaseIncorporates halogen atoms (e.g., chlorine) into the molecule.
NitrationNitrate Reductase, Novel Nitration MechanismAdds a nitro group to the pyrrole ring.

Applications in Interdisciplinary Research Beyond Medicinal Chemistry

Relevance in Agrochemical Development

The pyrrole (B145914) chemical framework is a recognized toxophore in the agrochemical industry, forming the core structure of several commercially successful pesticides. While direct research on the agrochemical applications of 2-Isopropyl-2,5-dihydro-1H-pyrrole is not extensively documented, the known biological activities of structurally related pyrrole and dihydropyrrole derivatives provide a strong basis for its potential in this sector.

Pyrrole derivatives have demonstrated a broad spectrum of pesticidal activities, including fungicidal, insecticidal, and herbicidal properties. google.comwipo.int Patents reveal that various substituted pyrroles are effective against a range of plant pathogens. google.comgoogle.com For instance, certain pyrrole derivatives have shown efficacy against fungi like Helminthosporium spp. on cereals and Pyricularia oryzae on rice. google.com The mechanism of action for many of these compounds involves the disruption of essential biological processes in the target organisms.

In the context of insecticides, derivatives of dihydropyrrole have been synthesized and evaluated for their activity against common agricultural pests. nih.govgoogle.com For example, a series of N-oxydihydropyrrole derivatives have exhibited systemic and contact insecticidal activity against pests such as Nilaparvata lugens and Myzus persicae. nih.gov Furthermore, some pyrrole derivatives have been identified as prospective insecticidal agents against the cotton leafworm, Spodoptera littoralis. acs.org The structural similarity of this compound to these active compounds suggests its potential as a scaffold for the development of new insect control agents.

Herbicidal activity is another area where dihydropyrrole-related structures have shown promise. researchgate.net Research into novel diphenyl ether derivatives incorporating a 2-pyrrolidone structure has led to the identification of potent inhibitors of protoporphyrinogen (B1215707) IX oxidase (PPO), a key enzyme in plant chlorophyll (B73375) synthesis. doi.org The dihydropyrrole ring in these molecules is crucial for their herbicidal action. This indicates that this compound could serve as a valuable building block for new herbicides. The table below summarizes the reported agrochemical activities of various pyrrole and dihydropyrrole derivatives, highlighting the potential areas of application for this compound.

Agrochemical Activity Target Organism/Weed Compound Class Reference
FungicidalHelminthosporium spp., Pyricularia oryzaePyrrole derivatives google.com
InsecticidalNilaparvata lugens, Myzus persicaeN-oxydihydropyrrole derivatives nih.gov
InsecticidalSpodoptera littoralisPyrrole derivatives acs.org
HerbicidalDicotyledonous and monocotyledonous weedsDiphenyl ether derivatives with 2-pyrrolidone doi.org

Potential in Material Science and Functional Materials

The pyrrole ring is a fundamental component in the field of conducting polymers and functional materials. Polypyrrole, a well-known organic conducting polymer, is synthesized from the polymerization of pyrrole monomers. The resulting polymer possesses unique electronic and optical properties, making it suitable for a variety of applications, including sensors, actuators, and electronic devices.

While the direct polymerization of this compound has not been extensively studied, the principles of pyrrole polymerization suggest that it could serve as a functional monomer. The presence of the double bond in the 2,5-dihydro-1H-pyrrole ring allows for polymerization, and the isopropyl group at the 2-position could impart specific properties to the resulting polymer. For instance, the bulky isopropyl group could influence the polymer's morphology, solubility, and processing characteristics.

The synthesis of functional polymers often involves the incorporation of monomers with specific side chains to tune the material's properties. rsc.org The this compound monomer could be copolymerized with other monomers to create materials with tailored functionalities. For example, copolymerization with other pyrrole derivatives or different types of monomers could lead to new materials with enhanced mechanical strength, thermal stability, or specific recognition capabilities. researchgate.net Research on the synthesis of novel pyrrole copolymers has demonstrated that varying monomer ratios and the inclusion of dopants can significantly alter the molecular structure and morphology of the resulting polymers. researchgate.net

Furthermore, the pyrrolidine (B122466) scaffold, a saturated version of the pyrrole ring, is known to be a versatile component in the design of functional materials. researchgate.net The ability to introduce substituents at various positions on the ring allows for the creation of polymers with precise three-dimensional structures and functionalities. The 2,5-dihydropyrrole structure represents an intermediate state between the fully aromatic pyrrole and the saturated pyrrolidine, offering a unique combination of conformational flexibility and reactivity that could be exploited in material design. The development of sequence-controlled polymers, where the arrangement of monomeric building blocks is precisely ordered, is an emerging area where functional monomers like this compound could play a significant role. nih.gov

The potential applications of polymers derived from this compound are summarized in the table below, based on the known applications of related pyrrole-based polymers.

Potential Application Area Underlying Principle Relevant Research
Conducting PolymersPolymerization of the dihydropyrrole ringGeneral knowledge of polypyrrole synthesis
Functional CopolymersCopolymerization with other monomers to tailor propertiesSynthesis of novel pyrrole copolymers researchgate.net
Smart MaterialsIncorporation into sequence-controlled polymers for specific recognitionResearch on sequence-controlled polymers nih.gov
Modified SurfacesGrafting onto other polymer backbonesGeneral polymer surface modification techniques

Future Directions and Research Challenges in 2 Isopropyl 2,5 Dihydro 1h Pyrrole Chemistry

Development of Novel and Efficient Synthetic Routes

One promising avenue is the use of catalytic methods. For instance, rhodium(I)-catalyzed hydroacylation of allylic amines with aldehydes could provide a direct route to functionalized dihydropyrroles. nih.gov The application of such methods to the synthesis of 2-isopropyl-2,5-dihydro-1H-pyrrole would require optimization to accommodate the steric bulk of the isopropyl group.

Another area of exploration is the use of multicomponent reactions, which allow for the construction of complex molecules in a single step from simple starting materials. A three-component reaction involving arylamines, dialkyl acetylenedicarboxylates, and phenacyl bromide has been shown to produce N-substituted 2,5-dihydropyrrole derivatives in good yields. researchgate.net Adapting this methodology for the synthesis of the title compound could offer a streamlined and efficient route.

Furthermore, catalyst-free and solvent-free conditions represent a green and concise approach to synthesizing 2,5-dihydro-1H-pyrrole-2-carboxylates, which could be precursors to this compound. researchgate.net

Table 1: Comparison of Potential Synthetic Routes for this compound

Synthetic RoutePotential AdvantagesPotential Challenges
Asymmetric Aza-Baylis-Hillman ReactionHigh enantioselectivityMulti-step process
Rhodium-catalyzed HydroacylationAtom-economical, directCatalyst sensitivity, substrate scope
Multicomponent ReactionsHigh efficiency, complexity from simple precursorsOptimization for specific substituents
Green Chemistry ApproachesEnvironmentally friendly, catalyst- and solvent-freeReaction scope and scalability

Identification of New Biological Targets and Therapeutic Applications

While the specific biological activities of this compound are not extensively documented, the broader class of dihydropyrrole derivatives has shown a wide range of pharmacological properties. For example, derivatives have been investigated as antimicrobial agents and phosphodiesterase 4 (PDE4) inhibitors. nih.govrsc.org

Future research should focus on screening this compound and its analogues against a diverse panel of biological targets. The isopropyl group may confer specific binding properties that could lead to novel therapeutic applications. For instance, the lipophilicity and steric profile of the isopropyl group could be advantageous for targeting protein-protein interactions or enzymatic active sites.

Potential therapeutic areas to explore include:

Infectious Diseases: Given the antimicrobial activity of related compounds, this compound derivatives could be investigated as novel antibacterial or antifungal agents. rsc.org

Inflammatory Diseases: The potential for PDE4 inhibition suggests that these compounds could be useful in treating inflammatory conditions such as asthma and chronic obstructive pulmonary disease (COPD). nih.gov

Oncology: The pyrrole (B145914) and dihydropyrrole scaffolds are present in a number of anti-cancer agents. The unique substitution pattern of this compound could lead to the discovery of new compounds with cytotoxic activity against cancer cell lines.

Rational Design of Highly Selective and Potent Dihydropyrrole Analogues

The principles of rational drug design can be applied to the this compound scaffold to develop analogues with improved potency and selectivity. This involves understanding the structure-activity relationships (SAR) of this class of compounds.

Computational modeling and molecular docking studies can be employed to predict the binding of dihydropyrrole analogues to specific biological targets. nih.gov This information can guide the synthesis of new derivatives with optimized interactions with the target protein. For example, modifications to the N-substituent or the remaining positions on the dihydropyrrole ring could be explored to enhance binding affinity and selectivity.

Table 2: Hypothetical Structure-Activity Relationship (SAR) for this compound Analogues

Position of ModificationType of ModificationPredicted Effect on Activity
N-1Introduction of aromatic or heteroaromatic ringsEnhanced π-stacking interactions
C-3, C-4Introduction of polar functional groupsImproved solubility and hydrogen bonding
C-5Introduction of chiral substituentsIncreased stereospecificity and potency

Overcoming Synthetic and Methodological Limitations (e.g., steric hindrance)

A significant challenge in the synthesis of this compound and its derivatives is the steric hindrance imposed by the isopropyl group. This can affect the efficiency of key bond-forming reactions and may necessitate the development of specialized synthetic strategies.

For example, in catalytic reactions, the bulky isopropyl group may hinder the approach of the substrate to the metal center, leading to lower reaction rates or the need for more reactive catalysts. Temperature and the choice of reagents can be critical in overcoming such steric challenges. thieme-connect.de

Future research should focus on developing robust synthetic methods that are tolerant of sterically demanding substituents. This may involve the use of novel catalysts with tailored ligand systems or the exploration of alternative reaction pathways that are less sensitive to steric effects.

Advancements in Analytical and Characterization Techniques

The characterization of this compound and its derivatives requires a range of analytical techniques. The presence of a chiral center at the C-2 position necessitates methods for determining enantiomeric purity. High-performance liquid chromatography (HPLC) with chiral stationary phases is a common method for this purpose. nih.govlibretexts.org

Advanced NMR spectroscopic techniques, including two-dimensional methods, are crucial for elucidating the structure and stereochemistry of these compounds. nih.gov Mass spectrometry is essential for confirming the molecular weight and fragmentation patterns.

Future advancements in analytical techniques, such as improved chiral separation methods and more sensitive spectroscopic techniques, will be vital for the detailed characterization of novel dihydropyrrole analogues.

Scalability and Industrial Viability of Synthetic Processes

For any promising therapeutic candidate, the development of a scalable and economically viable synthetic process is crucial. The transition from laboratory-scale synthesis to industrial production often presents significant challenges.

Future research in this area will need to address issues such as:

Cost of starting materials and reagents: Identifying inexpensive and readily available starting materials is key to a cost-effective process.

Process safety: A thorough evaluation of the safety of all reaction steps is necessary for industrial implementation.

Purification methods: Developing efficient and scalable purification techniques to ensure high purity of the final product.

Waste reduction: Implementing green chemistry principles to minimize the environmental impact of the manufacturing process. google.com

Microreactor technology offers a potential solution for the safe and efficient scale-up of certain chemical reactions. google.com

In-depth Investigation of Pharmacodynamic and Pharmacokinetic Profiles of Dihydropyrrole Compounds

A thorough understanding of the pharmacodynamic (PD) and pharmacokinetic (PK) properties of this compound derivatives is essential for their development as drugs.

Pharmacodynamics involves studying the mechanism of action of the drug and its effects on the body. This includes identifying the specific molecular targets and elucidating the downstream signaling pathways.

Pharmacokinetics describes the absorption, distribution, metabolism, and excretion (ADME) of the drug. These properties determine the dose and frequency of administration.

Future research will require in vivo studies in animal models to evaluate the efficacy and safety of these compounds. The metabolic fate of the 2-isopropyl-2,5-dihydropyrrole scaffold will need to be investigated to identify any potential active or toxic metabolites.

In-depth Investigation of Pharmacodynamic and Pharmacokinetic Profiles of Dihydropyrrole Compounds

The therapeutic potential of any novel chemical entity is contingent not only on its desired biological activity but also on its behavior within a biological system. For derivatives of this compound, a comprehensive understanding of their pharmacodynamic and pharmacokinetic profiles is paramount for their progression as potential therapeutic agents. This involves elucidating how these compounds interact with their molecular targets and how the body absorbs, distributes, metabolizes, and excretes them. mdpi.com

Pharmacodynamic Exploration: Receptor Affinity and Target Engagement

The pharmacodynamics of a compound describe the biochemical and physiological effects it has on the body, primarily through its interaction with specific molecular targets. Research into dihydropyrrole and related pyrrole structures has revealed engagement with a variety of receptors and enzymes, suggesting a broad potential for therapeutic applications. nih.gov

A study on a series of 2,3-dihydro-9-phenyl-1H-pyrrolo[3,4-b]quinolin-1-one derivatives, which share a dihydropyrrole moiety, demonstrated their ability to bind to benzodiazepine (B76468) receptors (BZRs). While most of the synthesized compounds showed micromolar affinity for the peripheral BZR, one compound, in particular, displayed a significant affinity for the central BZR with an IC50 value of 0.407 microM. nih.gov This was only two-fold higher than the IC50 for the established benzodiazepine, chlordiazepoxide, indicating a potential for these compounds to modulate GABAergic neurotransmission. nih.gov

Furthermore, investigations into pyrrolo[2,3-d]pyrimidines, another class of pyrrole derivatives, have shown potent inhibition of VEGFR-2, a key target in angiogenesis. Several of these compounds exhibited IC50 values in the nanomolar range, highlighting their potential as anticancer agents. nih.gov Docking studies confirmed the interaction between the pyrrolo[2,3-d]pyrimidine core and the active site of VEGFR-2. nih.gov

The following table summarizes the receptor binding affinity and inhibitory concentrations of selected dihydropyrrole and pyrrole derivatives from research findings.

Compound ClassTargetKey FindingsReference
2,3-dihydro-9-phenyl-1H-pyrrolo[3,4-b]quinolin-1-one derivativesBenzodiazepine Receptors (BZRs)Most compounds showed micromolar affinity for peripheral BZR. Compound 4m had an IC50 of 0.407 µM for central BZR. nih.gov
Pyrrolo[2,3-d]pyrimidinesVEGFR-2Compounds 13a and 13b exhibited IC50 values of 11.9 and 13.6 nM, respectively. nih.gov
1H-pyrrole-2,5-dione derivativesCholesterol AbsorptionCompound 20 showed stronger in vitro cholesterol absorption activity than ezetimibe. nih.gov

This table is interactive. Users can sort and filter the data.

Pharmacokinetic Considerations: Absorption, Distribution, Metabolism, and Excretion (ADME)

The pharmacokinetic profile of a drug, encompassing its absorption, distribution, metabolism, and excretion (ADME), determines its concentration and persistence in the body, which is crucial for its efficacy and safety. mdpi.com For dihydropyrrole compounds, these properties are influenced by their physicochemical characteristics such as lipophilicity, solubility, and molecular size. nih.gov

In silico pharmacokinetic predictions for some pyrrolo[1,2-a]quinoline (B3350903) analogues suggest good drug-like properties. nih.gov However, experimental data is essential for confirmation. The pyrrole ring is a common motif in many marketed drugs, indicating that this scaffold can possess favorable pharmacokinetic properties. nih.gov

The metabolism of pyrrole-containing compounds can be complex. For instance, some natural products with this core structure are known to have poor bioavailability and undergo rapid elimination and extensive intestinal metabolism. mdpi.com This highlights the need for detailed metabolic studies of novel this compound derivatives to identify potential metabolic liabilities and to design compounds with improved stability and oral bioavailability.

Future research should focus on conducting thorough in vitro and in vivo ADME studies for promising dihydropyrrole candidates. This includes assessing their permeability across biological membranes, plasma protein binding, metabolic pathways (including the identification of major metabolites), and routes of elimination. Such data is critical for establishing a clear understanding of the dose-exposure-response relationship and for guiding the optimization of lead compounds.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-Isopropyl-2,5-dihydro-1H-pyrrole, and how can reaction conditions influence yield?

  • Methodology : Common routes include cyclization of substituted propargylamines or base-assisted cyclization of pre-functionalized precursors. Reaction optimization involves adjusting temperature (e.g., 180°C for 6 hours in acetonitrile), solvent polarity, and catalyst selection. Column chromatography or recrystallization (e.g., from ethanol) is used for purification .
  • Key Parameters : Monitor reaction progress via TLC (Rf values) and optimize stoichiometry of alkylation agents to minimize byproducts.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Techniques :

  • 1H/13C NMR : Identify resonances for the isopropyl group (δ ~1.2–1.4 ppm for CH3, δ ~2.5–3.0 ppm for CH), dihydropyrrole ring protons (δ ~5.0–6.0 ppm), and nitrogen environment.
  • FTIR : Look for C-H stretches (~2850–3000 cm⁻¹) and ring vibrations (~1500–1600 cm⁻¹).
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+) and isotopic patterns .

Q. What thermodynamic properties (e.g., boiling point, vapor pressure) are critical for handling this compound?

  • Data : Boiling points for similar dihydropyrroles range from 150–200°C, with vapor pressures ~0.1–1.0 mmHg at 25°C. Use inert atmospheres and low-temperature storage to prevent oxidation .

Advanced Research Questions

Q. How does the isopropyl substituent influence the compound’s reactivity in cyclization or substitution reactions?

  • Mechanistic Insight : The isopropyl group introduces steric hindrance, slowing electrophilic substitution but enhancing regioselectivity in N-alkylation. Computational studies (DFT) can predict transition states for ring-opening or hydrogenation pathways .
  • Experimental Design : Compare reaction rates with ethyl or methyl analogs under identical conditions to isolate steric/electronic effects .

Q. How can researchers resolve discrepancies in spectral data (e.g., unexpected NMR peaks)?

  • Strategies :

  • 2D NMR (COSY, HSQC) : Assign overlapping proton signals and verify coupling patterns.
  • Isotopic Labeling : Track hydrogenation sites using deuterated reagents.
  • X-ray Crystallography : Resolve structural ambiguities by determining crystal packing .

Q. What role does partial hydrogenation of the pyrrole ring play in electronic structure and chemical behavior?

  • Comparative Analysis : The dihydro structure reduces aromaticity, increasing susceptibility to oxidation. UV-Vis spectroscopy and cyclic voltammetry reveal higher HOMO energy (~-5.5 eV) compared to aromatic pyrroles, enhancing electron-donating capacity .

Q. How can computational methods predict the stability of this compound in novel reaction environments?

  • Framework : Apply density functional theory (DFT) to calculate bond dissociation energies (BDEs) and solvation effects. Molecular dynamics simulations model interactions with polar solvents or catalysts .

Biological and Applied Research

Q. What biological activities are reported for structurally similar dihydropyrroles, and how might these inform research directions?

  • Findings : Analogous compounds exhibit antimicrobial and anticancer properties via inhibition of enzyme active sites (e.g., dihydroorotate dehydrogenase). Structure-activity relationship (SAR) studies can guide functionalization (e.g., fluorophenyl groups) to enhance bioavailability .

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Feasible Synthetic Routes

Reactant of Route 1
2-Isopropyl-2,5-dihydro-1H-pyrrole
Reactant of Route 2
2-Isopropyl-2,5-dihydro-1H-pyrrole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.